molecular formula C6H12N2O B146340 (3R)-(+)-3-Acetamidopyrrolidine CAS No. 131900-62-4

(3R)-(+)-3-Acetamidopyrrolidine

Cat. No.: B146340
CAS No.: 131900-62-4
M. Wt: 128.17 g/mol
InChI Key: HDCCJUCOIKLZNM-ZCFIWIBFSA-N
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Description

(3R)-(+)-3-Acetamidopyrrolidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, featuring an acetamido group at the third position. The compound is known for its enantiomeric purity and is often used as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-(+)-3-Acetamidopyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-3-carboxylic acid.

    Acetylation: The carboxylic acid is converted to its corresponding amide by reacting with acetic anhydride under basic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Acetylation: Utilizing large reactors for the acetylation process to handle bulk quantities.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-(+)-3-Acetamidopyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to (3R)-(+)-3-aminopyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-(+)-3-Acetamidopyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-(+)-3-Acetamidopyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-(-)-3-Acetamidopyrrolidine: The enantiomer of (3R)-(+)-3-Acetamidopyrrolidine.

    (3R)-(+)-3-Aminopyrrolidine: A reduced form of the compound.

    (3R)-(+)-3-Hydroxy-pyrrolidine: A hydroxylated derivative.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other derivatives. Its high enantiomeric purity makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCCJUCOIKLZNM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426803
Record name (3R)-(+)-3-Acetamidopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131900-62-4
Record name (3R)-(+)-3-Acetamidopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-3-Acetamidopyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An alternate preparation of (3S)-3-acetamidopyrrolidine (12) began by repeating steps (a) and (b) as described above. However, instead of reducing the product (10) with thiolacetic acid, the reduction was accomplished with hydrogen in the presence of a platinum catalyst to obtain the amine (11). The amine was thereafter acylated with acetic anhydride and the R1 group was cleaved as described above to obtain (12), where R4 is acetyl.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Name
compound
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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